molecular formula C7H3BrN2O5 B8636665 5-Bromo-2,4-dinitrobenzaldehyde

5-Bromo-2,4-dinitrobenzaldehyde

Cat. No. B8636665
M. Wt: 275.01 g/mol
InChI Key: RHBYFCYFCRTTKQ-UHFFFAOYSA-N
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Patent
US09447080B2

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) dropwise followed by (ii) (60 g, 0.26 mol) dropwise over 15 min. The reaction mixture was stirred for 10 min and then allowed to warm to RT. After 30 min, the reaction mixture was heated at 45° C. for 2 h and then at 50° C. for 3 h and then allowed to cool to RT. The reaction mixture was then poured carefully over ice-water and the organics were extracted into chloroform (500 mL). The volatiles were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography eluting with EtOAc:n-hexane (gradient elution from 5% to 30% v/v) to give (iii) (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[N+:13]([O-])([OH:15])=[O:14]>>[Br:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8]

Inputs

Step One
Name
ice
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
180 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 45° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
at 50° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted into chloroform (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The volatiles were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc
WASH
Type
WASH
Details
n-hexane (gradient elution from 5% to 30% v/v)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.